methyl 1-methyl-1H-pyrazole-5-carboxylate

Catalog No.
S726458
CAS No.
17827-60-0
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1-methyl-1H-pyrazole-5-carboxylate

CAS Number

17827-60-0

Product Name

methyl 1-methyl-1H-pyrazole-5-carboxylate

IUPAC Name

methyl 2-methylpyrazole-3-carboxylate

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-8-5(3-4-7-8)6(9)10-2/h3-4H,1-2H3

InChI Key

CECCPWAWRYFLOA-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(=O)OC

Canonical SMILES

CN1C(=CC=N1)C(=O)OC
Methyl 1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that has gained increasing attention in recent years due to its unique physical, chemical, and biological properties. This paper provides an overview of the key features of this compound, including its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Methyl 1-methyl-1H-pyrazole-5-carboxylate is a crystalline white solid that is commonly used in organic synthesis. It functions as a building block in the preparation of various bioactive compounds and is known to exhibit potent anti-inflammatory, antiviral, and anticancer activities. Methyl 1-methyl-1H-pyrazole-5-carboxylate has been the subject of numerous scientific investigations due to its unique properties and potential applications in various fields.
Methyl 1-methyl-1H-pyrazole-5-carboxylate has a molecular weight of 167.17 g/mol and a melting point of 109-111°C. Its molecular formula is C7H8N2O2 and its CAS number is 198470-85-8. The compound is sparingly soluble in water but soluble in alcohol and alkali hydroxides. Its structure consists of a pyrazole ring with a carboxylic acid group and a methyl group attached.
Methyl 1-methyl-1H-pyrazole-5-carboxylate can be synthesized through a variety of methods, including the reaction of 1-methylpyrazole with ethyl oxalyl chloride followed by methanolysis, or by the reaction of 1-methylpyrazole with ethyl chloroformate followed by methanolysis. The product can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Several analytical methods are used to identify and quantify methyl 1-methyl-1H-pyrazole-5-carboxylate in various samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and Fourier transform infrared spectroscopy (FTIR).
Methyl 1-methyl-1H-pyrazole-5-carboxylate exhibits a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Studies have shown that the compound can inhibit the activity of COX-2 and the production of prostaglandin E2, which are involved in inflammation. It has also been found to possess antiviral activity against several viruses, including HIV-1 and HCV. Additionally, methyl 1-methyl-1H-pyrazole-5-carboxylate has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Studies have shown that methyl 1-methyl-1H-pyrazole-5-carboxylate is relatively non-toxic, with no significant adverse effects observed in animal studies. However, more research is needed to fully understand the compound's toxicity and safety profile, particularly in human studies.
Methyl 1-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various bioactive compounds, and its anti-inflammatory and antiviral properties make it a promising therapeutic agent for the treatment of various diseases. Additionally, its anticancer activity makes it a potential candidate for cancer therapy.
Despite its promising biological properties, the research on methyl 1-methyl-1H-pyrazole-5-carboxylate is still in early stages. Many studies have focused on the compound's synthesis and characterization, while others have investigated its biological activities and potential applications. However, more research is needed to fully understand the compound's mechanisms of action and to explore its potential uses in various fields.
Methyl 1-methyl-1H-pyrazole-5-carboxylate has potential implications in various fields of research and industry. It has shown promising activity as an anti-inflammatory, antiviral, and anticancer agent, and may have applications in the development of new treatments for several diseases. Additionally, its use as a building block in the synthesis of various bioactive compounds may have implications in the pharmaceutical industry.
Despite its promising properties, methyl 1-methyl-1H-pyrazole-5-carboxylate has several limitations. These include its low solubility in water, which may limit its bioavailability, and its potential toxicity in high doses. Future research should focus on optimizing the compound's pharmacological properties, such as its solubility and bioavailability, and exploring its potential applications in various fields. Additionally, more research is needed to fully understand the compound's mechanisms of action and its safety profile in human studies.
1. Investigation of the compound's efficacy and safety as a therapeutic agent in human studies
2. Development of novel derivatives with improved pharmacological properties
3. Optimization of the compound's solubility to improve its bioavailability
4. Exploration of the compound's potential applications in the development of new treatments for various diseases
5. Investigation of the compound's potential use as a biochemical tool for studying biological processes
6. Development of new analytical methods for the detection and quantification of the compound in various samples
7. Investigation of the compound's potential use in the development of new materials with unique properties
8. Exploration of the compound's potential applications in the agricultural industry as a pesticide or plant growth regulator
9. Optimization of the compound's synthesis and characterization processes to improve its scalability and cost-effectiveness
10. Investigation of the compound's potential use in the development of new imaging agents for various medical applications.

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 1-methyl-1H-pyrazole-5-carboxylate

Dates

Modify: 2023-08-15

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